![molecular formula C16H19ClN4O2S2 B2417324 3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline CAS No. 2034318-40-4](/img/structure/B2417324.png)
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
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Description
The compound “3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to bind to various receptors in the body. The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is often used in pharmaceuticals and materials science .
Scientific Research Applications
Antiviral Activity
The compound has shown promise as an antiviral agent. Researchers have investigated its inhibitory effects against specific viruses, such as influenza, herpes simplex, or HIV. Its mechanism of action involves interfering with viral replication or entry into host cells .
Anti-Inflammatory Properties
Due to its structural features, this compound may act as an anti-inflammatory agent. It could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, or dermatitis .
Neuroprotection and Neurodegenerative Diseases
Researchers have explored the neuroprotective effects of this compound. It may enhance neuronal survival, reduce oxidative stress, or inhibit neuroinflammation. Investigations focus on its potential in treating neurodegenerative disorders like Alzheimer’s, Parkinson’s, or multiple sclerosis .
Cancer Research
The compound’s unique structure suggests potential anticancer properties. It could interfere with tumor growth, angiogenesis, or metastasis. Studies have examined its effects on various cancer cell lines, including breast, lung, or colon cancer.
Chemical Biology and Medicinal Chemistry
Scientists have employed this compound as a tool in chemical biology and medicinal chemistry. Its diverse reactivity allows for the synthesis of novel derivatives, which can be further optimized for specific biological targets or pathways.
properties
IUPAC Name |
3-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2S2/c17-14-5-6-16(24-14)25(22,23)21-9-7-20(8-10-21)15-11-12-3-1-2-4-13(12)18-19-15/h5-6,11H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUJNVHDNABWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline |
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